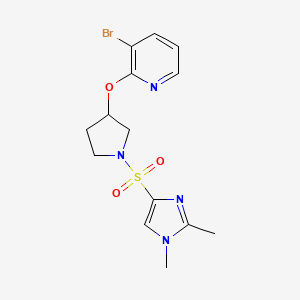
N-(5-Chloropyridin-2-yl)-5-methyl-2-(4-(N-methylacetimidamido)benzamido)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-Chloropyridin-2-yl)-5-methyl-2-(4-(N-methylacetimidamido)benzamido)benzamide is a useful research compound. Its molecular formula is C23H22ClN5O2 and its molecular weight is 435.91. The purity is usually 95%.
BenchChem offers high-quality N-(5-Chloropyridin-2-yl)-5-methyl-2-(4-(N-methylacetimidamido)benzamido)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-Chloropyridin-2-yl)-5-methyl-2-(4-(N-methylacetimidamido)benzamido)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Electrophoretic Separation in Pharmaceutical Analysis
N-(5-Chloropyridin-2-yl)-5-methyl-2-(4-(N-methylacetimidamido)benzamido)benzamide and related substances are studied in the context of electrophoretic separation, particularly in pharmaceutical analysis. This method is effective for quality control in the synthesis of complex pharmaceutical compounds (Ye et al., 2012).
Neuroleptic Activity Investigation
Benzamides, including N-(5-Chloropyridin-2-yl)-5-methyl-2-(4-(N-methylacetimidamido)benzamido)benzamide, have been synthesized and evaluated for neuroleptic activity. These compounds were found to inhibit stereotyped behavior in animal models, indicating potential uses in psychosis treatment (Iwanami et al., 1981).
Antiproliferative Activity and Cancer Research
This compound has shown promise in cancer research, particularly in its role in activating intrinsic apoptotic pathways. The activation of p53 and the induction of cell-cycle arrest and apoptosis have been studied, demonstrating potential applications in cancer therapy (Raffa et al., 2019).
Sigma-1 Receptor Agonist and Anticancer Activity
N-Alkyl-2-(substitutedbenzamido) benzamides have been investigated for their role as sigma-1 receptor agonists, with particular interest in their anticancer activity. These compounds have shown cytotoxic activities against breast and liver cancer cell lines, presenting a potential pathway for cancer treatment (Youssef et al., 2020).
Synthesis Methods and Production Efficiency
Efficient synthesis methods for producing N-(5-Chloropyridin-2-yl)-5-methyl-2-(4-(N-methylacetimidamido)benzamido)benzamide are crucial for large-scale production. Research into optimizing these methods has been conducted to improve yield and reduce impurities (Li et al., 2015).
HDAC Inhibition for Cancer Therapy
Histone deacetylase (HDAC) inhibitors like N-(5-Chloropyridin-2-yl)-5-methyl-2-(4-(N-methylacetimidamido)benzamido)benzamide have shown promise in blocking cancer cell proliferation. Their selective inhibition of HDACs 1-3 and 11 at submicromolar concentrations is significant for potential cancer therapies (Zhou et al., 2008).
Metal Complexes and Antioxidant Activities
Metal complexes of benzamides, including N-(5-Chloropyridin-2-yl)-5-methyl-2-(4-(N-methylacetimidamido)benzamido)benzamide, have been synthesized and characterized. These complexes exhibit interesting antioxidant activities, which could be significant in various biological applications (Khatiwora et al., 2013).
Hyperglycemic and Hypoglycemic Activity
Research on N-(3,6-dihydro-1(2H)-pyridinyl)benzamides has investigated their effects on blood glucose levels, revealing both hyperglycemic and hypoglycemic activities. This could have implications in diabetes research and treatment (Yeung & Knaus, 1987).
KCNQ2/Q3 Potassium Channel Openers in Epilepsy Treatment
N-pyridyl benzamides have been identified as KCNQ2/Q3 potassium channel openers, showing activity in models of epilepsy and pain. These findings suggest potential applications in the treatment of neurological disorders (Amato et al., 2011).
Inhibition of Heparanase in Cancer Therapy
Benzamides have been explored as inhibitors of heparanase, an enzyme implicated in tumor metastasis and angiogenesis. Compounds like N-(5-Chloropyridin-2-yl)-5-methyl-2-(4-(N-methylacetimidamido)benzamido)benzamide could be significant in hindering cancer progression (Xu et al., 2006).
Mitochondrial Function Assessment in Drug Discovery
The mitochondrial reductive function of benzamide compounds has been assessed, providing valuable insights for drug discovery and the evaluation of drug toxicity (Bellili et al., 2022).
Serotonin Receptor Agonist for Gastrointestinal Disorders
Benzamide derivatives have been synthesized and evaluated as serotonin 4 receptor agonists, showing promise for gastrointestinal motility disorders. This line of research opens up possibilities for treatments of digestive issues (Sonda et al., 2003).
Eigenschaften
IUPAC Name |
N-(5-chloropyridin-2-yl)-2-[[4-[ethanimidoyl(methyl)amino]benzoyl]amino]-5-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClN5O2/c1-14-4-10-20(19(12-14)23(31)28-21-11-7-17(24)13-26-21)27-22(30)16-5-8-18(9-6-16)29(3)15(2)25/h4-13,25H,1-3H3,(H,27,30)(H,26,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKOXXIZJSVHLKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC=C(C=C2)N(C)C(=N)C)C(=O)NC3=NC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-Chloropyridin-2-yl)-5-methyl-2-(4-(N-methylacetimidamido)benzamido)benzamide | |
CAS RN |
1333126-80-9 |
Source


|
| Record name | N-(5-chloropyridin-2-yl)-5-methyl-2-[4-(N-methylethanimidamido)benzamido]benzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Cyclobutyl(4-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2884660.png)


![(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methanone](/img/structure/B2884666.png)

![1-(4-Methoxyphenyl)-6,7-dimethyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2884670.png)
![N-[(2-chlorophenyl)methyl]-2-({1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide](/img/structure/B2884671.png)






